![molecular formula C20H24N2O2 B1604356 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-47-6](/img/structure/B1604356.png)
3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O2 . It is used in various chemical reactions and has several physical and chemical properties .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it is recommended to refer to the specific literature or use molecular modeling software.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone include its molecular structure and formula, as mentioned above . For detailed physical and chemical properties, it is recommended to refer to the specific literature or contact the supplier directly.Scientific Research Applications
Environmental Science
In environmental science, MMMPB could be used in the study of degradation processes of organic compounds. Its potential to act as a tracer or marker in environmental systems is an area of ongoing research .
Materials Science
The compound’s robust molecular structure may be useful in materials science, particularly in the development of new polymers or coatings that require organic compounds with specific light-absorbing properties .
Analytical Chemistry
MMMPB can play a role in analytical chemistry as a reference compound for calibration in spectroscopic analysis due to its distinct chemical signature. It could help in the accurate measurement of other substances in various samples .
Photocatalysis
MMMPB may be utilized in photocatalytic processes due to its benzophenone core, which is known to participate in energy transfer reactions. This application could be relevant in the field of renewable energy, where efficient light-driven reactions are crucial .
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . Key genes such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for benzophenone derivatives .
Mode of Action
It’s known that benzophenone derivatives interact with their targets, leading to changes that result in antitumor activity .
Biochemical Pathways
Benzophenone derivatives have been found to affect multiple tumor pathways .
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity .
properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-8-17(9-7-16)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWKVQWQCFCJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642958 | |
Record name | (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-47-6 | |
Record name | Methanone, (3-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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